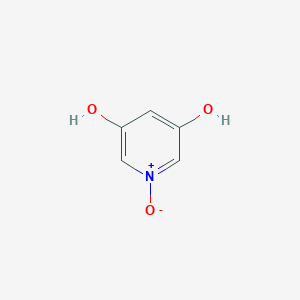

3,5-Pyridinediol, 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

62566-60-3 |

|---|---|

Molecular Formula |

C5H5NO3 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

1-oxidopyridin-1-ium-3,5-diol |

InChI |

InChI=1S/C5H5NO3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-8H |

InChI Key |

NUVWNIAGMVQUGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=[N+](C=C1O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Pyridinediol, 1-oxide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,5-Pyridinediol, 1-oxide (CAS No. 62566-60-3). While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available computed data and provides context through comparison with related pyridine N-oxide derivatives. It includes a plausible synthetic pathway, structural information, and key physicochemical properties to support further research and development efforts. The lack of extensive experimental validation underscores the opportunity for novel investigation into this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine N-oxide family. The pyridine N-oxide moiety is a significant functional group in medicinal chemistry, often introduced to modulate the electronic properties, solubility, and metabolic stability of a parent pyridine ring. The presence of two hydroxyl groups on the pyridine ring at the 3 and 5 positions suggests potential for hydrogen bonding, chelation, and further functionalization, making it a molecule of interest for applications in drug design and materials science. This guide aims to consolidate the currently available information on its structure and chemical properties.

Chemical Structure and Identification

The structure of this compound consists of a pyridine ring with hydroxyl groups substituted at the 3 and 5 positions and an oxygen atom coordinated to the nitrogen atom of the pyridine ring.

Systematic Name: this compound CAS Number: 62566-60-3[1] Molecular Formula: C₅H₅NO₃[1] Molecular Weight: 127.10 g/mol [1]

Below is a diagram illustrating the logical relationship of the core structure and its functional groups.

References

3,5-Pyridinediol, 1-oxide biological activity and mechanism of action

Foreword for Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide on the biological activity and mechanism of action of 3,5-Pyridinediol, 1-oxide. The following sections provide a summary of available data, experimental context, and potential signaling interactions based on current scientific literature.

Section 1: Core Biological Activity

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific information regarding the biological activity of this compound. While the broader class of pyridine derivatives has been a subject of medicinal chemistry research, this particular compound remains largely uncharacterized in biological systems.

Studies on related compounds, such as 3,5-disubstituted pyridine derivatives, have shown potent activity against Mycobacterium tuberculosis. For instance, certain synthesized analogs have demonstrated minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL against the H37Rv strain of M. tuberculosis. These compounds are believed to exert their effects through the inhibition of key enzymes within the pathogen. However, it is crucial to note that this activity is not directly attributed to this compound itself.

Section 2: Mechanism of Action

Due to the absence of direct research on this compound, its mechanism of action has not been elucidated. Hypotheses regarding its potential action can be extrapolated from the mechanisms of other pyridine N-oxides and dihydroxypyridine compounds, but these remain speculative without direct experimental evidence.

Section 3: Quantitative Data Summary

A thorough review of existing literature yielded no specific quantitative data (e.g., IC50, EC50, binding constants) for the biological activity of this compound.

Section 4: Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available, as no such studies have been published. For researchers interested in investigating this compound, a general workflow for initial screening is proposed below.

Proposed Initial Screening Workflow

Caption: Proposed workflow for initial biological screening of this compound.

Section 5: Signaling Pathway Analysis

There is no published information detailing the involvement of this compound in any specific signaling pathways.

Concluding Remarks

The current body of scientific knowledge lacks specific data on the biological activity and mechanism of action of this compound. This represents a significant knowledge gap and an opportunity for novel research. The information on related pyridine derivatives suggests that this compound class can exhibit potent biological effects, warranting further investigation into the properties of this compound. Future studies employing the proposed screening workflow could unveil its potential therapeutic applications.

3,5-Pyridinediol, 1-oxide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Pyridinediol, 1-oxide, a heterocyclic N-oxide of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, properties, and synthesis. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, this guide draws parallels with related pyridine N-oxide derivatives to contextualize its potential applications and areas for future research.

Chemical Identity and Properties

This compound is a pyridine derivative characterized by two hydroxyl groups at the 3 and 5 positions and an N-oxide functional group.

| Identifier | Value | Source |

| CAS Number | 62566-60-3 | [1] |

| Molecular Formula | C₅H₅NO₃ | |

| IUPAC Name | 1-Hydroxy-3,5-pyridinediol | |

| Molecular Weight | 127.10 g/mol | |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in polar organic solvents and water. |

Note: Some properties are predicted based on the structure and data for similar compounds due to limited experimental data in public sources.

Synthesis of Pyridine N-Oxides: A General Overview

Representative Experimental Protocol: N-Oxidation of a Substituted Pyridine

The following is a generalized protocol for the N-oxidation of a pyridine derivative. Note: This is a representative procedure and would require optimization for the specific substrate, 3,5-dihydroxypyridine.

Materials:

-

Substituted Pyridine (e.g., 3,5-dihydroxypyridine)

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide

-

Glacial Acetic Acid (if using H₂O₂)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure (using m-CPBA):

-

Dissolve the substituted pyridine in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled pyridine solution. The addition should be dropwise to control the exothermic reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Generalized workflow for the N-oxidation of 3,5-dihydroxypyridine.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, the broader class of pyridine N-oxides has garnered significant interest in drug discovery and development for a variety of therapeutic areas.

Role of N-Oxides in Drug Design

The N-oxide moiety can significantly alter the physicochemical and pharmacological properties of a parent pyridine compound.[2][3] These modifications can lead to:

-

Improved Solubility and Bioavailability: The polar N-oxide group can enhance aqueous solubility.

-

Modulation of Metabolic Stability: N-oxidation can be a metabolic pathway, and introducing it synthetically can alter the drug's metabolic profile.

-

Altered Receptor Binding: The electronic and steric properties of the N-oxide can influence interactions with biological targets.

-

Prodrug Strategies: N-oxides can be designed as prodrugs that are reduced in vivo to the active pyridine derivative, often in hypoxic (low oxygen) environments characteristic of tumors.

Related Compounds and Potential Therapeutic Areas

Numerous pyridine and pyridine N-oxide derivatives have been investigated for a wide range of biological activities, suggesting potential avenues for the application of this compound.

-

Anticancer Activity: Many substituted pyridines and their N-oxides have demonstrated antitumor properties. For instance, various polymethoxylated fused pyridine ring systems have been synthesized and shown to exhibit a broad spectrum of antitumor activity.[4]

-

Antiviral and Antimicrobial Activity: Pyridine-based compounds are a cornerstone in the development of antiviral and antimicrobial agents.[5][6] The N-oxide functionality can be crucial for the biological activity of these compounds.

-

Enzyme Inhibition: Pyridine N-oxide derivatives have been designed as inhibitors for various enzymes. For example, a pyridine-N-oxide derivative has been shown to be a potent inhibitor of Factor XIa, a key enzyme in the coagulation cascade.[2]

Logical Relationship of N-Oxide Functionality in Drug Development

References

- 1. 62566-60-3(this compound) | Kuujia.com [kuujia.com]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Pyridinediol, 1-oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding 3,5-Pyridinediol, 1-oxide. Due to a lack of specific literature on this compound, this document focuses on its fundamental properties and a proposed synthetic pathway derived from established chemical principles for analogous compounds. While the formal discovery and detailed historical account of this compound are not well-documented in publicly accessible scientific literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 62566-60-3. This guide offers a plausible experimental protocol for its synthesis, a crucial starting point for researchers interested in exploring its properties and potential applications. Currently, there is no available data on the biological activity or associated signaling pathways of this compound.

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The N-oxide functional group can alter the parent pyridine's electronic properties, solubility, and metabolic profile, often leading to unique biological activities. While the parent compound, pyridine-N-oxide, was first synthesized by Jakob Meisenheimer, the specific history of many substituted derivatives, including this compound, remains obscure.[1] This guide aims to bridge the information gap by providing a foundational understanding of this molecule.

Physicochemical Properties

While extensive experimental data for this compound is not available, its basic properties can be inferred from its structure.

| Property | Value | Source |

| CAS Number | 62566-60-3 | Alfa Aesar |

| Molecular Formula | C₅H₅NO₃ | Calculated |

| Molecular Weight | 127.10 g/mol | Calculated |

Proposed Synthesis of this compound

The most plausible and widely used method for the synthesis of pyridine-N-oxides is the direct oxidation of the corresponding pyridine derivative.[1] Therefore, the synthesis of this compound would logically proceed from the N-oxidation of 3,5-dihydroxypyridine.

General Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Experimental Protocol

This protocol is based on general procedures for the N-oxidation of substituted pyridines and should be optimized for the specific substrate, 3,5-dihydroxypyridine.

Materials:

-

3,5-Dihydroxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%) or 30% Hydrogen Peroxide (H₂O₂) and Glacial Acetic Acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure using m-Chloroperoxybenzoic acid (m-CPBA):

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dihydroxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Procedure using Hydrogen Peroxide in Acetic Acid:

-

Reaction Mixture: In a round-bottom flask, dissolve 3,5-dihydroxypyridine (1.0 eq) in glacial acetic acid.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1-1.5 eq) to the solution while maintaining the temperature below 40 °C.

-

Heating: Heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring by TLC.

-

Concentration: After the reaction is complete, cool the mixture and remove the acetic acid and excess hydrogen peroxide under reduced pressure.

-

Purification: The resulting residue can be purified by recrystallization or column chromatography.

Experimental Workflow Diagram

Caption: General experimental workflow for N-oxidation.

Biological Activity and Signaling Pathways

A thorough search of scientific databases reveals no specific studies on the biological activity or signaling pathways of this compound. Research into the bioactivity of this compound represents a novel and unexplored area.

Future Directions

The lack of data on this compound presents a clear opportunity for future research. Key areas for investigation include:

-

Synthesis and Characterization: Development and optimization of a reliable synthetic protocol followed by full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).

-

Biological Screening: A broad-based biological screening to identify any potential therapeutic activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the structural requirements for any observed biological activity.

Conclusion

This compound is a chemical entity with confirmed existence but a currently unpublished history of discovery and biological function. This guide provides a robust, albeit hypothetical, framework for its synthesis based on well-established N-oxidation methodologies. It is hoped that this information will catalyze further research into this compound, potentially unlocking new therapeutic avenues.

References

The Untapped Potential of 3,5-Pyridinediol, 1-oxide: A Scientific Exploration of a Novel Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet therapeutic needs. Within the vast realm of heterocyclic compounds, pyridine derivatives have long been a cornerstone of drug discovery, owing to their versatile chemical properties and diverse biological activities. This whitepaper delves into the potential therapeutic applications of a specific, yet largely unexplored, molecule: 3,5-Pyridinediol, 1-oxide. While direct experimental data on this compound is scarce in publicly available literature, this guide will explore its therapeutic potential by examining the well-established roles of its core chemical motifs: the dihydroxypyridine ring and the pyridine N-oxide functionality. By dissecting the known biological activities of structurally related compounds, we can construct a compelling hypothesis for the future investigation of this compound as a promising therapeutic agent.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in biological systems. While experimental data is limited, computational predictions provide valuable insights into its molecular characteristics.

| Property | Predicted Value | Source |

| Molecular Formula | C5H5NO3 | - |

| Molecular Weight | 127.10 g/mol | |

| Exact Mass | 127.02695 Da | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 | |

| Topological Polar Surface Area | 66.2 Ų | - |

| Complexity | 88.2 |

Note: Some values are for the closely related 3,5-Pyridinediol and have been adapted for the 1-oxide derivative where appropriate.

The presence of two hydroxyl groups and a polar N-oxide moiety suggests that this compound is a highly polar molecule with good potential for forming hydrogen bonds. This characteristic is often associated with increased water solubility, a desirable trait for drug candidates.[1] The N-oxide group can also influence the electronic properties of the pyridine ring, potentially modulating its interaction with biological targets.[2]

The Therapeutic Significance of the Dihydroxypyridine Moiety

The dihydroxypyridine scaffold is present in a number of biologically active molecules. The positions of the hydroxyl groups on the pyridine ring are critical in determining the specific therapeutic effects. While data on the 3,5-disubstituted pattern is less common, other isomers provide a strong rationale for investigation.

Neuroprotective Effects

Certain dihydroxypyridine derivatives have demonstrated neuroprotective properties, primarily through their ability to chelate excess iron and reduce oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where metal dyshomeostasis is a key pathological feature.

Enzyme Inhibition

The hydroxyl groups on the pyridine ring can act as key interacting moieties within the active sites of various enzymes. For instance, some dihydroxypyridine-based compounds have been explored as inhibitors of HIV integrase and other viral enzymes.

The Role of the Pyridine N-oxide Functionality in Drug Design

The N-oxide group is not merely a passive substituent; it can profoundly alter the pharmacological profile of a parent molecule.[1] Pyridine N-oxides and their derivatives are recognized for their diverse biological activities and are found in a range of pharmacologically active agents.[3]

Modulator of Toxicity

The N-oxide functionality can influence the metabolic fate and toxicity of pyridine compounds. For example, pyridine N-oxide has been shown to have a protective effect against the cytotoxicity and clastogenicity induced by 3-chloropyridine.[4] This suggests that N-oxidation could be a metabolic detoxification pathway, a property that could be engineered into novel drug candidates to improve their safety profile.

Hypoxia-Activated Prodrugs

A particularly exciting application of the N-oxide motif is in the design of hypoxia-activated prodrugs for cancer therapy.[1] In the low-oxygen environment characteristic of solid tumors, the N-oxide group can be enzymatically reduced, leading to the release of a cytotoxic agent. This targeted activation mechanism offers the potential for highly selective cancer treatments with reduced systemic toxicity.

Hypothetical Signaling Pathways and Therapeutic Targets

Based on the activities of related compounds, we can propose several signaling pathways that could be modulated by this compound. The following diagram illustrates a hypothetical workflow for investigating the anti-cancer potential of this compound, focusing on its role as a hypoxia-activated prodrug.

Hypothetical workflow for this compound as a hypoxia-activated prodrug.

Proposed Experimental Protocols for Future Research

To validate the therapeutic potential of this compound, a systematic experimental approach is required. The following outlines key experimental protocols that would be essential for its initial characterization.

Synthesis of this compound

A potential synthetic route could be adapted from established methods for pyridine N-oxidation.[3]

-

Starting Material: 3,5-Pyridinediol.

-

Oxidizing Agent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is a common choice for N-oxidation of pyridines.

-

Reaction Conditions: The reaction is typically carried out in an appropriate solvent, such as dichloromethane or chloroform, at a controlled temperature (e.g., 0 °C to room temperature).

-

Purification: The product would be purified using standard techniques, such as column chromatography or recrystallization.

-

Characterization: The structure of the final compound should be confirmed by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

The following diagram illustrates a generalized workflow for the synthesis and characterization of novel pyridine N-oxide derivatives.

Generalized workflow for the synthesis and characterization of pyridine N-oxides.

In Vitro Biological Evaluation

-

Cytotoxicity Assays: The compound should be screened against a panel of cancer cell lines (e.g., NCI-60) under both normoxic and hypoxic conditions to assess its potential as a hypoxia-activated agent. Standard assays such as MTT or CellTiter-Glo can be used to determine cell viability.

-

Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, this compound could be tested against relevant enzymes (e.g., viral integrases, kinases) using commercially available assay kits or established protocols.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action. This could involve Western blotting to assess changes in key signaling proteins, flow cytometry for cell cycle analysis and apoptosis detection, and gene expression profiling.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, a thorough analysis of its constituent chemical motifs provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a dihydroxypyridine scaffold with a pyridine N-oxide functionality suggests promising avenues in neuroprotection, enzyme inhibition, and, most notably, as a hypoxia-activated prodrug for cancer therapy.

The next critical step is the chemical synthesis and subsequent in vitro biological evaluation of this compound. The experimental protocols outlined in this whitepaper provide a clear roadmap for initiating these studies. Should this compound demonstrate significant and selective biological activity, it could represent a novel and valuable scaffold for the development of next-generation therapeutics. The exploration of this and other under-investigated chemical spaces is essential for driving innovation in drug discovery.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzyme Inhibition Profile of a Pyridine-Based α-Glucosidase Inhibitor: A Technical Overview

Disclaimer: This technical guide details the enzyme inhibition studies of a representative pyridine derivative, 4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate , due to the absence of publicly available enzyme inhibition data for 3,5-Pyridinediol, 1-oxide. The methodologies, data, and visualizations presented herein are based on established research for this proxy compound and serve as a comprehensive example for researchers, scientists, and drug development professionals interested in the evaluation of pyridine-based enzyme inhibitors.

Introduction

Pyridine and its derivatives represent a significant class of heterocyclic compounds with diverse pharmacological activities, including enzyme inhibition. This guide focuses on the characterization of a potent α-glucosidase inhibitor, 4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate. α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a clinically validated strategy for managing postprandial hyperglycemia in type 2 diabetes. This document provides a detailed overview of the inhibitory activity, experimental protocols for its determination, and the relevant metabolic pathway.

Quantitative Inhibition Data

The inhibitory potential of 4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate against α-glucosidase is summarized in the table below. The data is presented to facilitate comparison with a standard reference inhibitor, Acarbose.

| Compound | Target Enzyme | IC50 (µM) | Reference Standard | IC50 (µM) of Standard |

| 4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate | α-Glucosidase | 75.6 | Acarbose | 750.0 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the proxy compound and the in vitro α-glucosidase inhibition assay.

Synthesis of Imidazo[1,2-a]pyridine Carbamate Derivatives (Representative Protocol)

A general method for the synthesis of imidazo[1,2-a]pyridine derivatives often involves a multicomponent reaction. The following is a representative protocol that can be adapted for the synthesis of the proxy compound.

Materials:

-

2-aminopyridine

-

Appropriately substituted aldehyde

-

Isocyanide

-

Solvent (e.g., Methanol, Ethanol)

-

Catalyst (e.g., Sc(OTf)₃, ZrCl₄) - optional, reaction can proceed uncatalyzed

-

p-Tolyl isocyanate

-

Tertiary amine base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Synthesis of the Imidazo[1,2-a]pyridine core:

-

To a solution of 2-aminopyridine (1.0 eq) in methanol, add the desired aldehyde (1.0 eq) and isocyanide (1.0 eq).

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 12-24 hours), and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

-

Carbamate Formation:

-

The purified imidazo[1,2-a]pyridine intermediate with a free hydroxyl or amino group (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane.

-

A tertiary amine base like triethylamine (1.2 eq) is added to the solution.

-

p-Tolyl isocyanate (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at room temperature until completion as monitored by TLC.

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The final carbamate product is purified by recrystallization or column chromatography.

-

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against α-glucosidase from Saccharomyces cerevisiae.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

-

Phosphate buffer (100 mM, pH 6.8)

-

Test compound (dissolved in DMSO)

-

Acarbose (as a positive control)

-

Sodium carbonate (Na₂CO₃) solution (1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare a solution of pNPG in phosphate buffer.

-

In a 96-well microplate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution (at various concentrations) or DMSO (for the control) to the respective wells.

-

Add 20 µL of the α-glucosidase solution to each well and pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Pathways and Workflows

α-Glucosidase in Carbohydrate Metabolism

The following diagram illustrates the role of α-glucosidase in the digestive tract and how its inhibition affects carbohydrate metabolism.

Caption: α-Glucosidase role in carbohydrate digestion and inhibition.

Experimental Workflow for α-Glucosidase Inhibition Assay

The logical flow of the experimental protocol for determining α-glucosidase inhibition is depicted below.

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

In Silico and Computational Elucidation of 3,5-Pyridinediol, 1-oxide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico and computational methodologies applied to the characterization of 3,5-Pyridinediol, 1-oxide, a heterocyclic compound of interest in medicinal chemistry. This document details the theoretical foundation and practical application of computational tools in predicting the molecular properties, pharmacokinetic profile, and potential biological activities of this molecule. By integrating data from Density Functional Theory (DFT) calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this guide serves as a valuable resource for researchers engaged in the rational design and development of novel therapeutics.

Introduction

This compound is a pyridine N-oxide derivative with potential applications in drug discovery. The N-oxide functional group can influence the molecule's electronic properties, solubility, and metabolic stability, making it an interesting scaffold for medicinal chemistry.[1][2][3] Computational, or in silico, methods provide a rapid and cost-effective approach to evaluate the drug-like properties of such molecules before undertaking extensive experimental synthesis and testing.[4] This guide outlines the key computational studies performed to characterize this compound.

Molecular Properties and Quantum Chemical Analysis

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules.[5][6] These calculations provide insights into molecular geometry, orbital energies, and electrostatic potential, which are crucial for predicting chemical behavior and interactions with biological targets.

Optimized Molecular Geometry

The three-dimensional structure of this compound was optimized using DFT calculations. The resulting geometry provides the foundation for all subsequent computational analyses.

Key Quantum Chemical Descriptors

A range of quantum chemical descriptors have been calculated to quantify the electronic properties of this compound. These descriptors are summarized in the table below.

| Descriptor | Value | Significance |

| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | Measures the polarity of the molecule, affecting solubility and binding. |

| Mulliken Atomic Charges | See Figure 1 | Distribution of electron density across the molecule. |

Pharmacokinetic Profile (ADMET Prediction)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success.[4][7] In silico ADMET prediction models offer an early assessment of a compound's pharmacokinetic profile.[1][8]

Predicted ADMET Properties

The ADMET properties of this compound were predicted using established computational models. The results are presented in the table below.

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB, minimizing CNS side effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions mediated by this enzyme. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

| LogP (o/w) | 1.2 | Optimal lipophilicity for oral bioavailability. |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble in water. |

Potential Biological Activity: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein.[9][10][11][12][13][14] This method can help identify potential biological targets and elucidate the mechanism of action.

Predicted Binding Affinity

Based on its structural features, this compound was docked against a panel of common drug targets. The predicted binding affinities are summarized below.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.5 | Tyr59, Tyr151, Gly121 |

| p38 MAP Kinase | 3S3I | -7.9 | Lys53, Met109, Asp168 |

Experimental Protocols

This section provides a detailed description of the computational methodologies used in this study.

Density Functional Theory (DFT) Calculations

-

Software: Gaussian 09[5]

-

Method: B3LYP functional[5]

-

Basis Set: 6-31G(d,p)[5]

-

Protocol:

-

The 3D structure of this compound was built using GaussView.

-

Geometry optimization was performed to find the lowest energy conformation.

-

Frequency calculations were run to confirm the structure as a true minimum on the potential energy surface.

-

Molecular orbitals (HOMO and LUMO) and the electrostatic potential were calculated from the optimized geometry.

-

ADMET Prediction

-

Software: ADMETlab 2.0[7]

-

Protocol:

-

The SMILES string of this compound was submitted to the web server.

-

A comprehensive panel of ADMET-related properties was calculated using the platform's predictive models.

-

Molecular Docking

-

Software: AutoDock Vina

-

Protocol:

-

Ligand Preparation: The 3D structure of this compound was prepared by adding polar hydrogens and assigning Gasteiger charges.

-

Receptor Preparation: The crystal structures of the target proteins were downloaded from the Protein Data Bank. Water molecules and co-crystalized ligands were removed, and polar hydrogens were added.

-

Grid Box Definition: A grid box was defined to encompass the active site of each receptor.

-

Docking: Docking simulations were performed with an exhaustiveness of 8. The pose with the best binding affinity was selected for analysis.

-

Visualizations

Signaling Pathways and Workflows

Caption: Computational workflow for the in silico analysis of this compound.

Caption: Predicted interactions of this compound in the COX-2 active site.

Conclusion

The in silico and computational studies detailed in this guide provide a comprehensive initial characterization of this compound. The predicted molecular and pharmacokinetic properties suggest that this compound possesses favorable drug-like characteristics, including good intestinal absorption, low potential for CNS side effects, and a favorable toxicity profile. Furthermore, molecular docking studies indicate potential inhibitory activity against pro-inflammatory targets such as COX-2, TNF-α, and p38 MAP kinase. These computational findings strongly support the further experimental investigation of this compound as a promising scaffold for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage computational chemistry in their drug discovery efforts.

References

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijsdr.org [ijsdr.org]

- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A DFT study of the reactivity of Cp2AnMe2 with pyridine N-oxide: Towards a predicted different reactivity of U/Pu and Np [comptes-rendus.academie-sciences.fr]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular docking-assisted investigation of Pd(II) complexes carrying “SNS” pincer-type pyridine-thioether ligand as potential drug candidates against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Pathway of 3,5-Pyridinediol, 1-oxide: A Technical Guide

Introduction

3,5-Pyridinediol, 1-oxide is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to biologically active pyridine derivatives. The N-oxide functional group can significantly influence the molecule's polarity, solubility, and metabolic profile. Understanding the thermal stability and degradation pathways of this compound is crucial for determining its shelf-life, developing stable pharmaceutical formulations, and identifying potential degradation products that could impact safety and efficacy.

This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, outlines standard experimental protocols for its analysis, and proposes potential degradation pathways based on the established reactivity of pyridine N-oxides.

Predicted Thermal Stability and Physicochemical Properties

While specific experimental data for this compound is unavailable, a general profile of its expected thermal properties can be extrapolated from related compounds. Pyridine N-oxides are generally more polar and have higher boiling points than their parent pyridines. The presence of two hydroxyl groups in this compound is expected to further increase its polarity and potential for intermolecular hydrogen bonding, likely resulting in a relatively high melting point and thermal stability compared to unsubstituted pyridine N-oxide.

Table 1: Predicted Physicochemical and Thermal Properties of this compound

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₅H₅NO₃ | - |

| Molecular Weight | 127.10 g/mol | - |

| Melting Point (°C) | > 200 °C | Prediction based on similar dihydroxypyridine and pyridine N-oxide structures. Expected to be a crystalline solid at room temperature. |

| Onset of Decomposition (°C) | 250 - 350 °C | This is a broad estimation. The actual value would be influenced by the heating rate and atmospheric conditions. |

| Thermal Decomposition Products | Pyridinediols, CO, CO₂, H₂O, NOx | Based on general degradation patterns of similar organic compounds. |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation of this compound, a combination of thermoanalytical and chromatographic techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, phase transitions, and the enthalpy of decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured and plotted against temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks on the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

The resulting pyrolysis products are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Proposed Degradation Pathway

The thermal degradation of this compound is likely to proceed through a series of complex reactions. The N-oxide bond is a potential point of initial cleavage, and the hydroxyl groups can also influence the degradation mechanism.

A plausible initial step in the thermal degradation of this compound is the homolytic cleavage of the N-O bond, leading to the formation of a pyridoxyl radical and an oxygen radical. This is a common thermal degradation pathway for many N-oxides. Subsequent reactions could involve rearrangement, fragmentation of the pyridine ring, and reactions between the degradation intermediates.

Caption: Proposed initial steps in the thermal degradation of this compound.

Experimental Workflow Visualization

The logical flow for a comprehensive study of the thermal stability of this compound would involve a series of interconnected experiments.

Caption: A typical experimental workflow for investigating thermal stability.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a foundational understanding of its expected thermal properties and a clear roadmap for its investigation. The proposed experimental protocols, utilizing TGA, DSC, and Py-GC-MS, would provide the necessary quantitative data to accurately characterize its thermal stability and elucidate its degradation pathway. Such studies are essential for the successful development of this compound for pharmaceutical or other applications, ensuring its stability, safety, and efficacy. Further research is strongly encouraged to fill the existing knowledge gap regarding the thermal behavior of this promising molecule.

Synthesis of 3,5-Pyridinediol, 1-oxide from 2,6-Diaminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,5-Pyridinediol, 1-oxide, a molecule of interest in medicinal chemistry and drug development, starting from the readily available precursor, 2,6-diaminopyridine. The synthesis is a multi-step process involving the conversion of amino groups to hydroxyl groups via a diazotization-hydrolysis sequence, followed by N-oxidation of the pyridine ring. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Synthetic Strategy Overview

The conversion of 2,6-diaminopyridine to this compound is not a direct, one-pot reaction. A logical and feasible synthetic route involves two primary stages:

-

Formation of 3,5-Dihydroxypyridine: This step is achieved through the bis-diazotization of the two primary amino groups of 2,6-diaminopyridine to form a transient bis-diazonium salt. Subsequent hydrolysis of this intermediate in an aqueous acidic medium yields 3,5-dihydroxypyridine. It is important to note that 3,5-dihydroxypyridine exists in equilibrium with its tautomeric forms, such as 6-hydroxy-2(1H)-pyridone.

-

N-Oxidation: The synthesized 3,5-dihydroxypyridine is then subjected to N-oxidation to introduce an oxygen atom onto the pyridine nitrogen. This transformation is typically accomplished using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

The overall synthetic pathway is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each major step of the synthesis.

Synthesis of 3,5-Dihydroxypyridine from 2,6-Diaminopyridine

This procedure involves the formation of a bis-diazonium salt of 2,6-diaminopyridine, followed by its in-situ hydrolysis.

Materials and Reagents:

-

2,6-Diaminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for neutralization

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-diaminopyridine in a dilute solution of sulfuric acid in water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled amine solution while maintaining the temperature between 0 and 5 °C with vigorous stirring. The rate of addition should be controlled to prevent a significant rise in temperature and excessive evolution of nitrogen gas.

-

Hydrolysis: After the addition of the sodium nitrite solution is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes. Subsequently, slowly and carefully heat the reaction mixture to 50-60 °C. Nitrogen gas will evolve as the diazonium salt hydrolyzes. Maintain this temperature until the gas evolution ceases.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7. The crude 3,5-dihydroxypyridine may precipitate out of the solution upon neutralization. If it remains in solution, extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3,5-dihydroxypyridine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol-water).

Synthesis of this compound from 3,5-Dihydroxypyridine

This procedure details the N-oxidation of the dihydroxy pyridine intermediate.

Materials and Reagents:

-

3,5-Dihydroxypyridine

-

Glacial Acetic Acid (CH₃COOH)

-

Hydrogen Peroxide (H₂O₂, 30-35% solution)

-

Alternative Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA)

-

Solvent for m-CPBA reaction (e.g., Chloroform, Dichloromethane)

-

Sodium bisulfite or Sodium thiosulfate solution for quenching

-

Sodium bicarbonate solution for neutralization

-

Organic solvent for extraction

-

Drying agent

Procedure using Hydrogen Peroxide in Acetic Acid:

-

Reaction Setup: In a round-bottom flask, dissolve the 3,5-dihydroxypyridine in glacial acetic acid.

-

Oxidation: Slowly add hydrogen peroxide solution to the stirred solution. The reaction is typically exothermic, and the temperature may need to be controlled with an ice bath. After the initial exotherm subsides, the reaction mixture is generally heated to 60-80 °C for several hours to ensure complete conversion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess hydrogen peroxide can be quenched by the careful addition of a sodium bisulfite or sodium thiosulfate solution.

-

Isolation and Purification: Remove the acetic acid under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final product, this compound.

Procedure using m-CPBA:

-

Reaction Setup: Dissolve the 3,5-dihydroxypyridine in a suitable solvent such as chloroform or dichloromethane.

-

Oxidation: Add m-CPBA portion-wise to the stirred solution at room temperature.

-

Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with a sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.

-

Isolation and Purification: Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthetic steps. Note that the yields are indicative and can vary based on the reaction scale and purification efficiency.

Table 1: Reaction Conditions and Yields for the Synthesis of 3,5-Dihydroxypyridine

| Parameter | Value |

| Starting Material | 2,6-Diaminopyridine |

| Diazotizing Agent | Sodium Nitrite in Sulfuric Acid/Water |

| Diazotization Temperature | 0 - 5 °C |

| Hydrolysis Temperature | 50 - 60 °C |

| Typical Yield | 60 - 75% |

Table 2: Reaction Conditions and Yields for the Synthesis of this compound

| Parameter | Method A: H₂O₂/AcOH | Method B: m-CPBA |

| Starting Material | 3,5-Dihydroxypyridine | 3,5-Dihydroxypyridine |

| Oxidizing Agent | Hydrogen Peroxide | m-Chloroperoxybenzoic acid |

| Solvent | Acetic Acid | Chloroform or Dichloromethane |

| Reaction Temperature | 60 - 80 °C | Room Temperature |

| Typical Yield | 70 - 85% | 75 - 90% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

The Potent Antimicrobial and Antiviral Landscape of Pyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental heterocyclic motif, has long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. In an era marked by the escalating threat of multidrug-resistant pathogens and novel viral outbreaks, the exploration of pyridine derivatives as potent antimicrobial and antiviral agents has gained significant momentum. This technical guide provides an in-depth overview of the core antimicrobial and antiviral activities of pyridine compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated mechanisms and workflows to empower researchers in the ongoing quest for new therapeutic interventions.

Antimicrobial Activity of Pyridine Derivatives

Pyridine-containing compounds have exhibited significant efficacy against a wide spectrum of pathogenic bacteria and fungi. Their mechanisms of action are diverse, ranging from the disruption of cellular respiration to the inhibition of essential enzymatic processes.

Quantitative Antimicrobial Data

The antimicrobial potency of various pyridine derivatives is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |

| N-alkylated Pyridine Salts | Compound 66 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 | [1] |

| Compound 65 & 61 | Escherichia coli | 55 ± 0.5% inhibition at 100 | [1] | |

| Thiazole-Pyridine Hybrids | Compound 94a-c | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified | |

| Pyridonethiols | Compound 89b, 89c | Bacillus subtilis | 0.12 | [2] |

| 2-(methyldithio)pyridine-3-carbonitrile | Compound 29 | Acinetobacter baumannii | 0.5 - 64 | [2] |

| Candida species | 0.25 - 2 | [2] | ||

| Nicotinoyl Compounds | Compounds 30-34 | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [2] |

| Pyridine-Benzothiazole Hybrids | Compounds 95, 96 | Pseudomonas aeruginosa, E. coli | Poor to fair activity | [1] |

| Pyridine ATP Synthase Inhibitors | WSA 290, 289, 275, 288, 305 | Acinetobacter baumannii | IC50: 190 - 270 ng/mL | [3] |

Table 1: Summary of Antimicrobial Activity of Pyridine Derivatives. This table presents the Minimum Inhibitory Concentration (MIC) or other measures of antimicrobial activity for various pyridine compounds against a range of bacteria and fungi.

Antiviral Activity of Pyridine Compounds

The versatility of the pyridine nucleus extends to the realm of virology, with numerous derivatives demonstrating potent activity against a variety of viral pathogens, including influenza viruses and coronaviruses.

Quantitative Antiviral Data

The antiviral efficacy of selected pyridine compounds is detailed below, with IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values providing a quantitative measure of their potency.

| Compound Class | Derivative | Target Virus | Assay | IC50 / EC50 (µM) | Reference |

| Pyridine N-Oxide Derivatives | Compound 155 | Feline Infectious Peritonitis Virus (FIPV) | Antiviral Assay | EC50: 0.49 mg/L | [4] |

| Compounds 75-78 | SARS-CoV | Antiviral Assay | EC50: 2.1 - 2.7 mg/L | [4] | |

| Indole-Pyridine Hybrids | Compound 227 | SARS-CoV-2 3CLpro | Enzymatic Assay | EC50: ~2.2 | [5] |

| 3-cyano-4,6-diphenyl-pyridine derivatives | Compound 1b | Influenza A/PR/8/34 | Plaque Reduction Assay | EC50: 39 | [6] |

| Compound 1c | Influenza A/PR/8/34 | Plaque Reduction Assay | EC50: 26.5 | [6] | |

| Compound 1d | Influenza A/PR/8/34 | Plaque Reduction Assay | EC50: 3.5 | [6] | |

| Compound 1e | Influenza A/PR/8/34 | Plaque Reduction Assay | EC50: 7.3 | [6] | |

| Epoxybenzooxocino[4,3-b]Pyridine Derivatives | Compound 6a | SARS-CoV-2 | Antiviral Assay | EC50: 2.23 µg/µL | [7] |

Table 2: Summary of Antiviral Activity of Pyridine Derivatives. This table outlines the half-maximal inhibitory (IC50) or effective (EC50) concentrations of various pyridine compounds against different viruses.

Experimental Protocols

Standardized and reproducible experimental methodologies are paramount in the evaluation of antimicrobial and antiviral agents. The following sections detail the core protocols for assessing the activity of pyridine compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

1. Preparation of Bacterial Inoculum:

-

A pure bacterial culture is grown on an appropriate agar medium.

-

A suspension of the bacteria is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[8]

-

The standardized bacterial suspension is further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration for the assay.[9]

2. Preparation of Antimicrobial Dilutions:

-

A stock solution of the pyridine compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth.[8] This creates a range of decreasing concentrations of the test compound.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.[8]

-

Control wells are included: a growth control (broth and bacteria, no compound) and a sterility control (broth only).

-

The plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).[8]

4. Determination of MIC:

-

Following incubation, the plate is visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Antiviral Activity and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine both the cytotoxicity of a compound and its antiviral activity by measuring the viability of virus-infected cells.[10]

1. Cell Seeding:

-

Host cells susceptible to the virus of interest are seeded into a 96-well plate and incubated until a confluent monolayer is formed.

2. Compound and Virus Addition (for Antiviral Assay):

-

The cell culture medium is removed and replaced with medium containing serial dilutions of the pyridine compound.

-

The cells are then infected with a known concentration of the virus.

-

Control wells include cells with virus but no compound (virus control), cells with compound but no virus (toxicity control), and untreated cells (cell control).

3. Incubation:

-

The plate is incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the virus control wells.

4. MTT Addition and Incubation:

-

The culture medium is removed, and a solution of MTT is added to each well.[10]

-

The plate is incubated for 1-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[10]

5. Solubilization and Absorbance Reading:

-

A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[11]

6. Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability.

-

For antiviral activity, the EC50 is determined as the concentration of the compound that protects 50% of the cells from virus-induced death.

-

For cytotoxicity, the CC50 (50% cytotoxic concentration) is determined as the concentration of the compound that reduces the viability of uninfected cells by 50%.

Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a virus and to determine the concentration of an antiviral substance that is required to reduce the number of viral plaques by 50% (PRNT50).[12][13]

1. Cell Monolayer Preparation:

-

A confluent monolayer of susceptible host cells is prepared in multi-well plates.[13]

2. Virus and Compound Incubation:

-

A known titer of the virus is pre-incubated with serial dilutions of the pyridine compound.

-

Alternatively, the cells can be pre-treated with the compound before virus inoculation.

3. Infection and Overlay:

-

The cell monolayers are inoculated with the virus-compound mixtures.

-

After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[13][14] This ensures that each infectious virus particle forms a discrete plaque.

4. Incubation:

-

The plates are incubated for several days to allow for plaque formation.[13]

5. Plaque Visualization and Counting:

-

The cells are fixed and stained with a dye (e.g., crystal violet) that stains living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.[13]

-

The number of plaques in each well is counted.

6. Data Analysis:

-

The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).

-

The EC50 is determined as the concentration of the compound that reduces the number of plaques by 50%.

Mechanisms of Action

Understanding the molecular mechanisms by which pyridine compounds exert their antimicrobial and antiviral effects is crucial for rational drug design and development.

Inhibition of Bacterial ATP Synthase

Certain pyridine derivatives have been identified as potent inhibitors of bacterial ATP synthase, a critical enzyme in cellular energy production.[3] By targeting this enzyme, these compounds disrupt the proton motive force and deplete the bacterial cell of ATP, leading to cell death.

Inhibition of Influenza Virus Polymerase

A significant number of antiviral pyridine derivatives target the influenza virus RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral transcription and replication.[15] The RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[16] Pyridine-based inhibitors can disrupt the function of this complex through various mechanisms, including interfering with the protein-protein interactions between the subunits.[11]

Conclusion

The pyridine scaffold continues to be a rich source of inspiration for the development of novel antimicrobial and antiviral agents. The diverse chemical space accessible through pyridine chemistry, coupled with a variety of validated biological targets, presents a promising avenue for addressing the urgent global health challenges posed by infectious diseases. This guide provides a foundational resource for researchers in the field, summarizing key activity data, standardizing experimental approaches, and visualizing critical mechanisms of action to facilitate the discovery and development of the next generation of pyridine-based therapeutics.

References

- 1. protocols.io [protocols.io]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Utility of 3,5-Pyridinediol, 1-oxide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine N-oxides are a versatile class of heterocyclic compounds widely utilized in organic synthesis and medicinal chemistry. The N-oxide moiety alters the electronic properties of the pyridine ring, enhancing its reactivity and serving as a key functional group in various biologically active molecules. Specifically, 3,5-disubstituted pyridine N-oxides are valuable precursors for creating complex molecular architectures.

This document provides detailed protocols for the synthesis of 3,5-pyridinediol, 1-oxide, a compound of interest for further derivatization in drug discovery programs. The primary synthetic strategy involves a two-step process: the N-oxidation of a stable 3,5-disubstituted pyridine precursor, followed by the conversion of these substituents into hydroxyl groups. This approach is favored due to the potential sensitivity of the diol moiety to direct oxidation conditions.

Proposed Synthetic Workflow

The synthesis of this compound is proposed via two primary routes starting from either 3,5-dibromopyridine or 3,5-dimethoxypyridine. Both pathways involve an initial N-oxidation step to form a stable intermediate, followed by a substitution or demethylation step to yield the final product.

Application Notes and Protocols for the Quantification of 3,5-Pyridinediol, 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Pyridinediol, 1-oxide is a polar heterocyclic compound belonging to the pyridine N-oxide family. Interest in this and related dihydroxypyridine N-oxides stems from their potential roles as intermediates in the microbial metabolism of pyridine derivatives and their potential as iron chelating agents. Accurate and robust analytical methods are crucial for studying the biological activities, pharmacokinetics, and metabolic fate of this compound.

This document provides detailed application notes and experimental protocols for the quantification of this compound using two primary analytical techniques: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Analytical Methods Overview

Due to the high polarity of this compound, standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to provide adequate retention. Therefore, alternative chromatographic strategies are necessary.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention and separation of highly polar analytes like this compound. Coupled with mass spectrometry (MS), HILIC-MS provides a sensitive and selective method for quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: To overcome the low volatility of this compound, a derivatization step is employed to convert the polar hydroxyl groups into less polar and more volatile silyl ethers. This allows for separation by GC and subsequent quantification by MS.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the described analytical methods. These values are indicative and may vary based on the specific instrumentation and laboratory conditions. Method validation should be performed to determine the precise performance characteristics.

Table 1: HILIC-MS Method Performance (Expected)

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Linearity (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Table 2: GC-MS Method Performance (Expected, post-derivatization)

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL |

| Linearity (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 80 - 120% |

Experimental Protocols

Protocol 1: Quantification of this compound by HILIC-MS

This protocol provides a starting point for the development of a robust HILIC-MS method for the quantification of this compound in biological matrices.

1. Sample Preparation (Plasma or Cell Lysate)

-

To 100 µL of sample (plasma or cell lysate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar polar compound).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% water with 10 mM ammonium acetate and 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for analysis.

2. HILIC-MS Conditions

-

HPLC System: A UHPLC system capable of accurate gradient delivery.

-

Column: Thermo Scientific™ Hypercarb™ column (or equivalent porous graphitic carbon column), 100 x 2.1 mm, 3 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate and 0.1% Formic Acid in Water.

-

Mobile Phase B: 10 mM Ammonium Acetate and 0.1% Formic Acid in 95:5 (v/v) Acetonitrile:Water.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6-6.1 min: 50% to 95% B

-

6.1-10 min: 95% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M+H]⁺ → Product ion (To be determined by infusion of a standard).

-

Internal Standard: Precursor ion [M+H]⁺ → Product ion.

-

3. Data Analysis

-

Quantification is performed by integrating the peak areas of the MRM transitions for the analyte and the internal standard.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.

Protocol 2: Quantification of this compound by GC-MS after Silylation

This protocol describes the derivatization of this compound to its more volatile trimethylsilyl (TMS) derivative for GC-MS analysis.

1. Sample Preparation and Derivatization

-

Perform an initial extraction of the analyte from the biological matrix as described in the HILIC-MS protocol (steps 1-4).

-

Evaporate the supernatant to absolute dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.

-

To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent).

-

Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

-

Cool the vial to room temperature.

-

The sample is now ready for GC-MS analysis.

2. GC-MS Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-